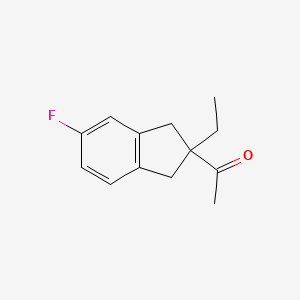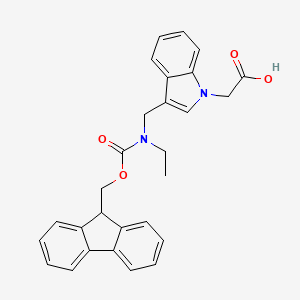
N-omega-Carboxymethyl-L-arginine (CMA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-omega-Carboxymethyl-L-arginine (CMA) is an acid-labile advanced glycation end product (AGE) that was discovered in enzymatic hydrolysate of glycated collagen . It has also been detected in human serum, and its level in patients with diabetes was found to be higher than in people without the disease .
Synthesis Analysis
The AGE structure N-omega-Carboxymethyl-L-arginine (CMA) is produced by oxidation in glycated collagen . During incubation of glucose with collagen, CMA formation was enhanced with increasing glucose concentration . It was inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator . CMA formation was also observed upon incubating collagen with glyoxal .Molecular Structure Analysis
The molecular formula of N-omega-Carboxymethyl-L-arginine (CMA) is C8H16N4O4 .Chemical Reactions Analysis
N-omega-Carboxymethyl-L-arginine (CMA), N-omega-carboxyethyl-arginine (CEA) and N-delta-(5-hydro-5-methyl-4-imidazolon-2-yl)-ornithine (MG-H1) have been identified as L-arginine-derived advanced glycation end products (AGEs) formed by non-enzymatic reactions between reducing sugars such as glucose and amino groups in proteins .Physical And Chemical Properties Analysis
The molecular weight of N-omega-Carboxymethyl-L-arginine (CMA) is 232.24 g/mol . It has a complexity of 279 .科学研究应用
Biomarker for Aging and Diabetes
CMA has been identified as one of the dominant advanced glycation end products (AGEs) in glycated collagens and mouse tissues . It accumulates in proteins during aging and is produced by oxidation in glycated collagen. This makes CMA a potential biomarker for aging and diabetes-related complications, where its levels are elevated.
Study of Glycation in Collagen
Research has shown that CMA is generated in collagen by non-enzymatic reactions with reducing sugars like glucose . This is significant for studying the glycation process in collagen, which is a major protein in biological tissues, and understanding the mechanisms of AGE formation.
Inhibition of Nitric Oxide Synthases
CMA and other L-arginine-derived AGEs have been studied for their ability to inhibit nitric oxide synthases (NOS) . These enzymes are crucial for producing nitric oxide, a vital molecule in cardiovascular health. Understanding how CMA interacts with NOS can provide insights into the pathogenesis of vascular complications.
Arginase Activity Modulation
CMA has been found to be a potential endogenous inhibitor for arginase, an enzyme that modulates intracellular L-arginine bioavailability . This could have implications for conditions where arginase activity is altered, such as in certain cardiovascular diseases.
Role in Kidney Failure and Atherosclerosis
The inhibition of L-arginine metabolizing enzymes by CMA suggests a possible link to the pathogenesis of kidney failure and atherosclerosis . By affecting the generation of nitric oxide in vivo, CMA might contribute to these conditions.
Detection in Serum and Disease Correlation
CMA has been detected in human serum, and its levels are found to be higher in patients with diabetes compared to non-diabetic individuals . This correlation can help in the diagnosis and monitoring of diabetes and its complications.
作用机制
Target of Action
N-omega-Carboxymethyl-L-arginine (CMA) is an advanced glycation end product (AGE) that primarily targets proteins during aging in humans . It is produced by oxidation in glycated collagen, which is one of the major proteins detected in biological samples .
Mode of Action
CMA is generated in collagen through a non-enzymatic reaction between reducing sugars such as glucose and amino groups in proteins . The formation of CMA is enhanced with increasing glucose concentration and is inhibited in the presence of dicarbonyl-trapping reagents and a metal chelator .
Biochemical Pathways
The formation of CMA is a part of the glycation process, which involves the reaction of reducing sugars with proteins. This process leads to the formation of AGEs, including CMA. AGEs accumulate in proteins during aging and have been associated with various age-related diseases .
Result of Action
The accumulation of CMA in collagen-rich tissues is a marker of protein oxidation and glycation . It has been detected in higher levels in the skin of mice and in the aorta of elderly humans compared to other AGEs . This suggests that CMA could serve as a useful indicator of collagen oxidation and glycation .
Action Environment
The formation of CMA is influenced by environmental factors such as glucose concentration. Higher glucose levels enhance the formation of CMA . Additionally, the presence of dicarbonyl-trapping reagents and metal chelators can inhibit the formation of CMA .
安全和危害
属性
IUPAC Name |
(2S)-2-amino-5-[[N'-(carboxymethyl)carbamimidoyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O4/c9-5(7(15)16)2-1-3-11-8(10)12-4-6(13)14/h5H,1-4,9H2,(H,13,14)(H,15,16)(H3,10,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYVWHCRKHJLRB-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=NCC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
omega-(Carboxymethyl)arginine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














